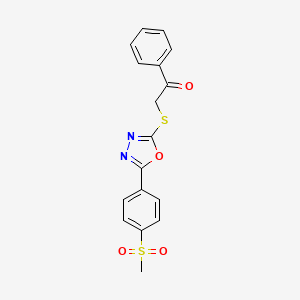
(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring and a thiophene ring, both of which are important heterocyclic structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-isobutylbenzaldehyde with thioamide under acidic conditions.
Formation of the Thiophene Ring: This involves the reaction of 3-methylthiophene with appropriate reagents to introduce the acrylonitrile group.
Coupling Reaction: The final step involves coupling the thiazole and thiophene intermediates under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity could make it a candidate for drug development
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.
作用机制
The mechanism of action of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Uniqueness
What sets (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile apart is the combination of both thiazole and thiophene rings in a single molecule, along with the presence of an acrylonitrile group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S2/c1-14(2)10-16-4-6-17(7-5-16)19-13-25-21(23-19)18(12-22)11-20-15(3)8-9-24-20/h4-9,11,13-14H,10H2,1-3H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPXDGXOMJJMO-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
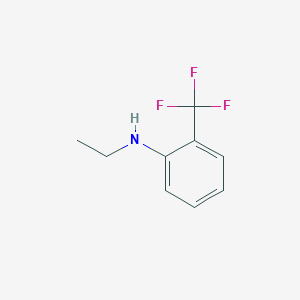
![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)
![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)
![N-(2-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2588055.png)
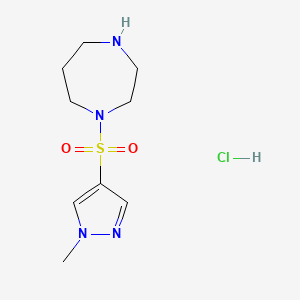
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
methanone](/img/structure/B2588058.png)
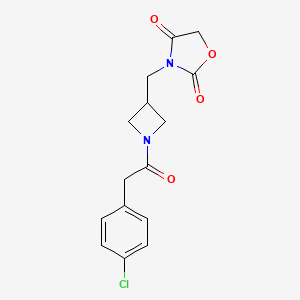
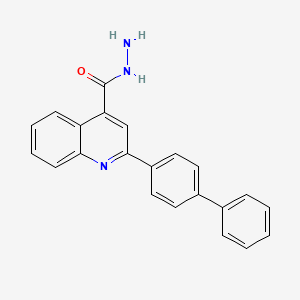
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
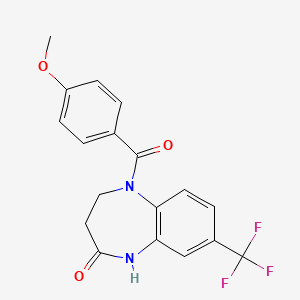
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)
